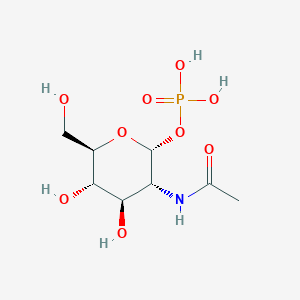

N-acetyl-alpha-D-glucosamine 1-phosphate

Description

Structure

3D Structure

Properties

CAS No. |

119185-08-9 |

|---|---|

Molecular Formula |

C8H16NO9P |

Molecular Weight |

301.19 g/mol |

IUPAC Name |

[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C8H16NO9P/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16)/t4-,5-,6-,7-,8-/m1/s1 |

InChI Key |

FZLJPEPAYPUMMR-FMDGEEDCSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O |

Synonyms |

2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, polymer with ethenylbenzene, methyl 2-methyl-2-propenoate, 2-methylpropyl 2-propenoate and oxiranylmethyl 2-methyl-2-propenoate |

Origin of Product |

United States |

Foundational & Exploratory

N-acetyl-alpha-D-glucosamine 1-phosphate vs N-acetyl-glucosamine 6-phosphate isomerization

Mechanistic Enzymology, Pathway Integration, and Analytical Protocols

Executive Summary

The isomerization between N-acetyl-glucosamine 6-phosphate (GlcNAc-6-P) and N-acetyl-alpha-D-glucosamine 1-phosphate (GlcNAc-1-P) represents a critical thermodynamic checkpoint in the Hexosamine Biosynthetic Pathway (HBP). This reaction is catalyzed by Phosphoacetylglucosamine Mutase (PAGM) , known as PGM3 in mammals and AGM1 in fungi.

Critical Distinction: Unlike the bacterial peptidoglycan pathway where the mutase (GlmM) acts on glucosamine (GlcN) phosphates, the eukaryotic system acetylates the amine prior to isomerization. This guide focuses on the eukaryotic GlcNAc -specific isomerization, a key regulator of UDP-GlcNAc pool sizes, which in turn dictate intracellular glycosylation potentials (O-GlcNAcylation) and cell wall integrity in fungi.

Part 1: Mechanistic Enzymology & Thermodynamics

1.1 The Reaction Coordinate

The conversion is not a simple intramolecular migration of the phosphate group. It proceeds via a Ping-Pong Bi-Bi mechanism involving a phosphorylated enzyme intermediate and a transient bisphosphorylated sugar.[1]

-

Enzyme: PGM3 (Human) / AGM1 (Candida/Saccharomyces)

-

Active Site Residue: Serine (conserved catalytic nucleophile).

-

Cofactor:

(Required for coordinating the phosphate oxygen anions). -

Intermediate: N-acetyl-glucosamine 1,6-bisphosphate (GlcNAc-1,6-bP).

1.2 Thermodynamic Equilibrium

The equilibrium constant (

| Parameter | Value (Approximate) | Note |

| Equilibrium Ratio | ~85:15 (6-P : 1-P) | Favors GlcNAc-6-P formation. |

| +1.7 to +2.5 kJ/mol | Reaction is slightly endergonic in the biosynthetic direction (6-P | |

| Driving Force | Mass Action | Rapid consumption of GlcNAc-1-P by UDP-GlcNAc Pyrophosphorylase (UAP1/AGX1) drives flux forward. |

1.3 Catalytic Cycle Visualization

The following diagram illustrates the molecular mechanism, highlighting the obligatory bisphosphate intermediate.

Figure 1: Ping-Pong Bi-Bi catalytic cycle of PGM3/AGM1. The enzyme must be phosphorylated (primed) to bind the monophosphate substrate effectively.

Part 2: Biological Context & Pathway Divergence

Understanding the substrate specificity is vital for drug development. Inhibitors designed for bacterial GlmM (GlcN substrate) often fail against fungal AGM1 (GlcNAc substrate) due to steric clashes with the acetyl group in the active site.

Figure 2: Evolutionary divergence in the Hexosamine Biosynthetic Pathway. Note the timing of acetylation relative to isomerization.

Part 3: Experimental Analysis & Assay Protocols

As an application scientist, relying solely on coupled enzyme assays can be risky due to the cost and instability of coupling enzymes. Below are two validated protocols: one chemical (robust) and one enzymatic (kinetic).

Protocol A: Differential Acid Hydrolysis (The "Self-Validating" Method)

Principle: The glycosidic phosphate bond in GlcNAc-1-P is acid-labile (high energy), whereas the ester phosphate in GlcNAc-6-P is acid-stable. This allows for endpoint determination without expensive coupling enzymes.

Materials:

-

1N

-

Malachite Green Phosphate Detection Reagent

-

Purified PGM3 enzyme

-

Substrate: GlcNAc-6-P (1 mM)

Step-by-Step Workflow:

-

Reaction Setup: Incubate PGM3 with GlcNAc-6-P in reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM

, 10 µM GlcNAc-1,6-bP) at 30°C. -

Quenching: At time points (0, 5, 10, 30 min), remove 50 µL aliquots and mix with 50 µL 1N

. -

Hydrolysis: Heat the quenched samples at 100°C for 7 minutes .

-

Detection: Cool to room temperature. Add 100 µL Malachite Green reagent. Incubate 10 mins.

-

Readout: Measure Absorbance at 620 nm.

-

Calculation:

Protocol B: Continuous Coupled Spectrophotometric Assay

Principle: Coupling the formation of GlcNAc-1-P to the consumption of UTP via UDP-GlcNAc Pyrophosphorylase (UAP1/AGX1), releasing pyrophosphate (

Reagents:

-

AGX1/UAP1 enzyme (human or fungal recombinant).

-

Inorganic Pyrophosphatase (PPase).

-

EnzChek™ Phosphate Assay Kit (invitrogen) OR Purine Nucleoside Phosphorylase (PNP) system.

Workflow:

-

Master Mix: Buffer (pH 7.5),

(5 mM), UTP (0.5 mM), Glucose-1,6-bisphosphate (catalytic, 5 µM), AGX1 (1 U), PPase (1 U), and MESG substrate (from EnzChek). -

Initiation: Add PGM3 enzyme.

-

Monitor: Absorbance at 360 nm (shift in MESG absorbance upon phosphorolysis).

-

Data: The rate of absorbance change is directly proportional to GlcNAc-1-P formation.

Part 4: Drug Discovery Implications[2]

4.1 Target Selectivity

-

Fungal Infections: AGM1 is essential in fungi (Candida albicans, Aspergillus). Inhibitors must target the GlcNAc-binding pocket of AGM1 without inhibiting human PGM3 significantly, although the active sites are highly homologous (approx 50% identity).

-

Bacterial Infections: GlmM inhibitors are preferred. Since GlmM binds GlcN-6-P (free amine), small molecules mimicking the acetyl group of GlcNAc act as steric blockers for GlmM but substrates for PGM3, providing natural selectivity.

4.2 Transition State Analogs

The most potent inhibitors mimic the GlcNAc-1,6-bisphosphate intermediate or the pentavalent phosphorous transition state.

-

Strategy: Use phosphonate analogs where the bridging oxygen is replaced by carbon (

), rendering the molecule non-hydrolyzable by the mutase.

References

-

Jolly, L., et al. (1999). "Reaction mechanism of phosphoglucosamine mutase from Escherichia coli." FEBS Letters. Link

-

Pang, H., et al. (2002).[5] "Identification of human phosphoglucomutase 3 (PGM3) as N-acetylglucosamine-phosphate mutase (AGM1)." Annals of Human Genetics. Link

-

Hofmann, M., et al. (1994). "Isolation and characterization of the N-acetylglucosamine-phosphate mutase gene of Candida albicans." European Journal of Biochemistry. Link

-

Mengin-Lecreulx, D., & van Heijenoort, J. (1996). "Characterization of the essential gene glmM encoding phosphoglucosamine mutase in Escherichia coli." Journal of Bacteriology. Link

-

Raimi, O. G., et al. (2018). "A high-throughput MALDI-TOF mass spectrometry assay for the discovery of inhibitors of Phosphoacetylglucosamine mutase." Scientific Reports. Link

Sources

An In-depth Technical Guide to the Thermodynamics of N-acetyl-alpha-D-glucosamine 1-phosphate Hydrolysis

Foreword

N-acetyl-α-D-glucosamine 1-phosphate (GlcNAc-1-P) is not merely another metabolite; it is a critical nexus in cellular biochemistry. As the direct precursor to UDP-N-acetylglucosamine (UDP-GlcNAc), it stands at the gateway to the biosynthesis of essential macromolecules across kingdoms of life. In bacteria, it is fundamental to the construction of the peptidoglycan cell wall, a primary target for antibiotics.[1] In eukaryotes, it is the building block for glycoproteins and the substrate for O-GlcNAcylation, a post-translational modification that rivals phosphorylation in its regulatory scope.[2]

Understanding the thermodynamics of the GlcNAc-1-P phosphoester bond is, therefore, of paramount importance. The spontaneity and energy release associated with its hydrolysis dictate the energetic landscape of the pathways it feeds. For drug development professionals targeting enzymes like UDP-GlcNAc pyrophosphorylase/GlmU, this thermodynamic data is not academic—it is foundational to inhibitor design, assay development, and mechanistic inquiry.[1] This guide provides a robust theoretical framework and practical, field-proven methodologies for the rigorous thermodynamic characterization of GlcNAc-1-P hydrolysis.

Theoretical Framework: Gibbs Free Energy, Enthalpy, and Entropy

The hydrolysis of GlcNAc-1-P can be represented by the following reaction:

GlcNAc-1-P²⁻ + H₂O ⇌ GlcNAc + HPO₄²⁻

The spontaneity of this reaction under a given set of conditions is described by the change in Gibbs Free Energy (ΔG). This key parameter integrates the changes in enthalpy (ΔH) and entropy (ΔS) according to the fundamental equation of thermodynamics[3]:

ΔG = ΔH - TΔS

-

Gibbs Free Energy (ΔG): Represents the maximum amount of non-expansion work that can be extracted from a thermodynamically closed system. A negative ΔG indicates a spontaneous (exergonic) reaction, while a positive ΔG signifies a non-spontaneous (endergonic) reaction.

-

Enthalpy (ΔH): Reflects the change in heat content of the system.[3] A negative ΔH indicates an exothermic reaction that releases heat, whereas a positive ΔH signifies an endothermic reaction that absorbs heat from the surroundings.

-

Entropy (ΔS): Measures the change in the disorder or randomness of the system.[3] A positive ΔS, often resulting from an increase in the number of molecules or conformational freedom, contributes favorably to the spontaneity of a reaction.

For biochemical reactions, these parameters are typically determined under standard conditions (pH 7.0, 25°C, 1 M concentration of reactants and products) and denoted as ΔG°, ΔH°, and ΔS°.

The Biological Imperative: Energetics in Context

The phosphoester bond in GlcNAc-1-P, like that in other sugar-1-phosphates, is considered a "low-energy" bond compared to the "high-energy" phosphoanhydride bonds found in ATP. However, its hydrolysis is still a significantly exergonic process, providing the thermodynamic driving force for subsequent biosynthetic reactions. For instance, the synthesis of UDP-GlcNAc from GlcNAc-1-P and UTP is driven by the subsequent, irreversible hydrolysis of the pyrophosphate (PPi) product.[4]

To fully appreciate the energetics, it is useful to compare the expected thermodynamic values with those of other biologically relevant sugar phosphates.

| Compound | ΔG°' (kJ/mol) | ΔH° (kJ/mol) | Reference |

| Glucose-6-phosphate | -13.8 | +0.91 | [5] |

| Fructose-6-phosphate | -13.7 | -7.61 | [5] |

| Ribose-5-phosphate | N/A | -5.69 | [5] |

| Acetyl Phosphate | -42.3 | N/A | [6][7] |

This table summarizes standard thermodynamic parameters for the hydrolysis of related phosphate compounds at or near 25°C and pH 7. The hydrolysis of GlcNAc-1-P is expected to be similarly exergonic.

Experimental Determination: Protocols and Rationale

Direct thermodynamic data for GlcNAc-1-P hydrolysis is not extensively published. Therefore, this section provides detailed, validated protocols for its determination, focusing on the two most powerful and accessible methods: Isothermal Titration Calorimetry (ITC) and Enzyme-Coupled Equilibrium Assays.

Method 1: Isothermal Titration Calorimetry (ITC) for Direct Enthalpy Measurement

ITC directly measures the heat released or absorbed during a reaction, providing the most accurate determination of the enthalpy of hydrolysis (ΔH).[3] By employing a suitable phosphatase enzyme, the complete hydrolysis of GlcNAc-1-P can be monitored in real-time.

-

Choice of Enzyme: A promiscuous and well-characterized phosphatase, such as Calf Intestinal Alkaline Phosphatase (CIP), is ideal. It must be active under the desired experimental conditions (pH, temperature) and show no product inhibition that would prevent the reaction from going to completion.

-

Buffer Selection: This is the most critical variable in calorimetry. The use of a buffer with a low ionization enthalpy, such as PIPES or MOPS, is mandatory. Buffers like Tris or phosphate have large ionization enthalpies that can produce significant heat artifacts as protons are released or consumed during the reaction, obscuring the true enthalpy of hydrolysis.

-

Self-Validation: The protocol's integrity is maintained by running two control experiments: 1) injecting the substrate into the buffer-filled cell (without enzyme) to measure the heat of dilution, and 2) injecting buffer into the enzyme solution to account for any heat from mechanical friction or enzyme dilution. The true reaction heat is obtained by subtracting these control values from the primary experimental data.

-

Preparation:

-

Prepare a 50 mM PIPES buffer, pH 7.5, containing 1 mM MgCl₂. Magnesium is a required cofactor for many phosphatases.

-

Exhaustively dialyze the chosen phosphatase (e.g., CIP) against this buffer at 4°C overnight to ensure perfect buffer matching.

-

Prepare a 10 mM stock solution of N-acetyl-α-D-glucosamine 1-phosphate disodium salt in the same dialysis buffer.[8] Prepare a 1 µM working solution of the dialyzed phosphatase.

-

Degas all solutions under a vacuum for 10-15 minutes immediately prior to use to prevent bubble formation in the calorimeter cell.

-

-

ITC Instrument Setup:

-

Set the experimental temperature to 25°C (298.15 K).

-

Set the reference power to 10 µcal/sec and the stirring speed to 500 RPM.

-

Equilibrate the instrument until a stable baseline is achieved (typically < 0.1 µcal/sec drift over 10 minutes).

-

-

Experimental Run:

-

Load the sample cell (approx. 200 µL) with the 1 µM phosphatase solution.

-

Load the injection syringe (40 µL) with the 10 mM GlcNAc-1-P solution.

-

Program an injection sequence of a single 20 µL injection. This ensures a large excess of substrate relative to the enzyme's catalytic capacity over the measurement period, driving the reaction to completion.

-

Initiate the experiment and record the heat change until the signal returns to the pre-injection baseline, indicating the reaction is complete.

-

-

Data Analysis:

-

Integrate the area under the reaction peak to obtain the total heat change (Q).

-

Subtract the integrated heat from the control (substrate into buffer) injection.

-

Calculate the molar enthalpy of hydrolysis (ΔH) using the equation: ΔH = Q / (V * C) where V is the injection volume and C is the concentration of the injectant.

-

Caption: Workflow for determining ΔH of hydrolysis via ITC.

Method 2: Enzyme-Coupled Assay for Equilibrium Constant (K'eq) Determination

This indirect method determines the apparent equilibrium constant (K'eq) of the hydrolysis reaction. From this value, the apparent standard Gibbs free energy change (ΔG°') can be calculated using the equation:

ΔG°' = -RTln(K'eq)

where R is the universal gas constant (8.314 J/mol·K) and T is the absolute temperature in Kelvin.

-

Coupling System: The direct measurement of GlcNAc and inorganic phosphate can be challenging. A coupled enzyme system provides a highly sensitive and specific method for continuously monitoring the formation of a product. Here, we can monitor phosphate production using the EnzChek™ Phosphate Assay Kit, which uses a purine nucleoside phosphorylase (PNP) to convert the substrate MESG in the presence of phosphate into ribose 1-phosphate and 2-amino-6-mercapto-7-methylpurine, causing a spectrophotometric shift to 360 nm.

-

Reversibility: The key to this method is allowing the reaction to reach equilibrium. This requires an enzyme that catalyzes the reverse reaction (synthesis of GlcNAc-1-P from GlcNAc and phosphate). A suitable enzyme would be N-acetylglucosamine-1-phosphate kinase, or a phosphorylase that can accept GlcNAc. The experiment is run in both the forward (hydrolysis) and reverse (synthesis) directions.

-

Self-Validation: True equilibrium is confirmed when the calculated K'eq is identical (within experimental error) regardless of the starting direction of the reaction. This provides a robust internal control for the validity of the measurement.

-

Reagent Preparation:

-

Prepare a 100 mM MOPS buffer, pH 7.0.

-

Prepare stock solutions: 100 mM GlcNAc-1-P, 100 mM GlcNAc, and 100 mM potassium phosphate (Pi).

-

Reconstitute the EnzChek™ Phosphate Assay Kit components as per the manufacturer's instructions. This includes the 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) substrate and the purine nucleoside phosphorylase (PNP) enzyme.

-

Prepare the primary enzyme (e.g., a suitable phosphorylase) at a concentration that allows equilibrium to be reached in a reasonable timeframe (e.g., 1-2 hours).

-

-

Reaction Setup (in a 96-well plate format):

-

Forward Reaction: Set up a series of reactions containing 50 mM MOPS buffer, the EnzChek system components, the primary enzyme, and varying initial concentrations of GlcNAc-1-P (e.g., 0.1 mM to 5 mM).

-

Reverse Reaction: Set up a parallel series of reactions containing the same buffer and enzyme systems, but with varying initial concentrations of both GlcNAc and Pi (e.g., 0.1 mM to 5 mM each).

-

Include "no primary enzyme" controls for each condition to account for any non-enzymatic hydrolysis or background phosphate contamination.

-

-

Data Acquisition:

-

Incubate the reactions at 25°C in a temperature-controlled spectrophotometer.

-

Monitor the increase in absorbance at 360 nm over time until the readings plateau for all reactions, indicating that equilibrium has been reached.

-

-

Data Analysis:

-

Using a standard curve of known phosphate concentrations, convert the final plateau absorbance values into the molar concentration of inorganic phosphate ([Pi]eq) produced or consumed.

-

Calculate the equilibrium concentrations of all species:

-

For the forward reaction: [GlcNAc]eq = [Pi]eq and [GlcNAc-1-P]eq = [GlcNAc-1-P]initial - [Pi]eq.

-

For the reverse reaction: [GlcNAc]eq = [GlcNAc]initial - ([Pi]initial - [Pi]eq) and [GlcNAc-1-P]eq = [Pi]initial - [Pi]eq.

-

-

Calculate the apparent equilibrium constant (K'eq) for each reaction: K'eq = ([GlcNAc]eq * [Pi]eq) / [GlcNAc-1-P]eq

-

Average the K'eq values from both forward and reverse directions. They should be in close agreement.

-

Calculate ΔG°' using the K'eq value.

-

Caption: Principle of a coupled assay to find K'eq and ΔG°'.

Integration of Thermodynamic Parameters

Once both ΔH° (from ITC) and ΔG°' (from the equilibrium assay) are determined, the standard entropy change (ΔS°) can be calculated, providing a complete thermodynamic profile of the hydrolysis reaction:

ΔS° = (ΔH° - ΔG°') / T

This complete dataset allows researchers to understand the specific contributions of enthalpy (bond breaking/formation, solvation) and entropy (changes in disorder and solvent organization) to the overall spontaneity of GlcNAc-1-P hydrolysis. This knowledge is invaluable for computational modeling of enzyme active sites and for designing transition-state analogue inhibitors.

Conclusion

While N-acetyl-α-D-glucosamine 1-phosphate is a cornerstone of cellular metabolism, a full accounting of its fundamental thermodynamic properties requires rigorous experimental determination. The methodologies detailed in this guide—Isothermal Titration Calorimetry and enzyme-coupled equilibrium assays—represent the gold standard for such characterization. By providing not just the steps but the underlying scientific rationale and self-validating controls, these protocols empower researchers in basic science and drug discovery to generate the high-quality, reliable data needed to advance their fields. A thorough understanding of the energy landscape of GlcNAc-1-P is a critical step toward rationally manipulating the vital pathways it governs.

References

-

Tewari, Y. B., & Goldberg, R. N. (1988). Thermodynamics of hydrolysis of sugar phosphates. PubMed. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (2010). Thermodynamics of Enzyme-catalyzed Reactions. NIST. Available at: [Link]

-

Kaur, H., et al. (2023). Insights into the central role of N-acetyl-glucosamine-1-phosphate uridyltransferase (GlmU) in peptidoglycan metabolism and its potential as a therapeutic target. Biochemical Journal. Available at: [Link]

-

Slawson, C., & Pratt, M. R. (2024). The post-translational modification O-GlcNAc is a sensor and regulator of metabolism. The Royal Society. Available at: [Link]

-

Khan, F., et al. (2025). Kinetic and Thermodynamic Analysis of Enzyme-Catalyzed Reactions in Biochemical Systems. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). N-acetylglucosamine-1-phosphate transferase. Wikipedia. Available at: [Link]

-

Queiroz, K. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Longdom Publishing SL. Available at: [Link]

-

Fuchs, M., et al. (2022). N-Acetylglucosamine Sensing and Metabolic Engineering for Attenuating Human and Plant Pathogens. PMC. Available at: [Link]

-

Martin, W. F. (2020). Free energy of hydrolysis for some biological compounds. ResearchGate. Available at: [Link]

-

Vaia. (n.d.). The standard-state free energy of hydrolysis for acetyl phosphate is... Vaia. Available at: [Link]

-

Study.com. (n.d.). The standard free energy of hydrolysis of acetyl phosphate is Delta G degrees = -42.3 kJ/mol... Homework.Study.com. Available at: [Link]

-

Pseudomonas Aeruginosa Metabolome Database. (n.d.). N-Acetyl-glucosamine 1-phosphate (PAMDB000357). P. aeruginosa Metabolome Database. Available at: [Link]

Sources

- 1. Insights into the central role of N-acetyl-glucosamine-1-phosphate uridyltransferase (GlmU) in peptidoglycan metabolism and its potential as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. researchgate.net [researchgate.net]

- 4. P. aeruginosa Metabolome Database: N-Acetyl-glucosamine 1-phosphate (PAMDB000357) [pseudomonas.umaryland.edu]

- 5. Thermodynamics of hydrolysis of sugar phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vaia.com [vaia.com]

- 7. homework.study.com [homework.study.com]

- 8. N-Acetyl-a- D -glucosamine 1-phosphate = 95 31281-59-1 [sigmaaldrich.com]

Kinetic characterization of enzymes acting on N-acetyl-alpha-D-glucosamine 1-phosphate

An In-depth Technical Guide: Kinetic Characterization of Enzymes Acting on N-acetyl-alpha-D-glucosamine 1-Phosphate

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Centrality of GlcNAc-1-P in Metabolism

N-acetyl-alpha-D-glucosamine 1-phosphate (GlcNAc-1-P) is a critical metabolic intermediate situated at a key juncture of cellular biosynthesis. It is a product of the Hexosamine Biosynthesis Pathway (HBP), a metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce the activated amino sugar, UDP-N-acetylglucosamine (UDP-GlcNAc).[1] This end-product is indispensable across all domains of life. In bacteria, UDP-GlcNAc is an essential precursor for the synthesis of peptidoglycan, a vital component of the cell wall.[2][3] In eukaryotes, it is the donor substrate for protein N-glycosylation, O-GlcNAcylation, and the synthesis of glycolipids and glycosaminoglycans, processes fundamental to cell signaling, protein stability, and tissue structure.[4][5][6]

The enzymes that catalyze the conversion of GlcNAc-1-P to UDP-GlcNAc are therefore of profound biological and therapeutic interest. A rigorous kinetic characterization of these enzymes is essential for understanding their catalytic mechanisms, regulatory properties, and for the development of targeted inhibitors, particularly in the context of novel antibiotics.[7] This guide provides a comprehensive overview of the principles, methodologies, and field-proven insights for the kinetic analysis of these pivotal enzymes.

PART 1: The Hexosamine Biosynthesis Pathway and Key Enzymatic Players

The final step in the canonical HBP involves the uridylylation of GlcNAc-1-P. This reaction is conserved, but the enzymatic machinery responsible differs significantly between prokaryotes and eukaryotes, a distinction that is crucial for drug development.

Caption: The Hexosamine Biosynthesis Pathway leading to UDP-GlcNAc.

Prokaryotic Enzyme: GlmU

In bacteria, the final two steps of UDP-GlcNAc synthesis are catalyzed by a single, bifunctional enzyme known as GlmU.[3][8]

-

Acetyltransferase Domain (C-terminus): Catalyzes the conversion of glucosamine-1-phosphate (GlcN-1-P) and Acetyl-CoA to GlcNAc-1-P and Coenzyme A.

-

Uridyltransferase Domain (N-terminus): Catalyzes the primary reaction of interest for this guide: the transfer of a UMP moiety from UTP to GlcNAc-1-P, forming UDP-GlcNAc and releasing inorganic pyrophosphate (PPi).[9][10]

The essentiality of GlmU for bacterial survival and its structural divergence from the homologous eukaryotic pathway make it a prime target for the development of novel antibacterial agents.[7][11]

Eukaryotic Enzyme: UAP1 (AGX1/2)

In eukaryotes, the acetyltransferase and uridyltransferase reactions are carried out by two distinct, monofunctional enzymes.[7] The uridylylation of GlcNAc-1-P is catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP1), also known as N-acetylglucosamine-1-phosphate uridyltransferase.[12][13] In humans, two isoforms exist, AGX1 and AGX2, encoded by the UAP1 gene. These isoforms exhibit different substrate preferences, with AGX1 showing higher activity towards galactosamine-1-P and AGX2 having a strong preference for GlcNAc-1-P.[14]

PART 2: Core Principles of Kinetic Characterization

The goal of a kinetic characterization is to determine the fundamental parameters that describe an enzyme's catalytic efficiency and substrate affinity. For enzymes acting on GlcNAc-1-P, which typically follow Michaelis-Menten kinetics, the key parameters are:

-

Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's apparent affinity for the enzyme.

-

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with substrate.

-

kcat (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time (Vmax / [E]total).

-

kcat/Km (Catalytic Efficiency): A second-order rate constant that reflects the enzyme's overall efficiency, accounting for both substrate binding and catalysis.

Determining these parameters requires accurate measurement of the initial reaction velocity (v0) under a range of substrate concentrations.

PART 3: Methodologies for Measuring Uridyltransferase Activity

The uridyltransferase reaction (GlcNAc-1-P + UTP ⇌ UDP-GlcNAc + PPi) does not involve a substrate or product with a convenient, intrinsic spectrophotometric signal. Therefore, its activity is most commonly measured using coupled enzyme assays that detect the production of pyrophosphate (PPi).

Caption: General workflow for a coupled enzyme assay.

Coupled Spectrophotometric Assays

These assays are robust, widely used, and suitable for standard laboratory equipment. The key is the enzymatic conversion of PPi into a detectable signal.

Causality Behind Experimental Design: The inclusion of inorganic pyrophosphatase is a critical design choice in many assays. It serves two purposes: 1) It cleaves one molecule of PPi into two molecules of inorganic phosphate (Pi), amplifying the signal. 2) More importantly, it hydrolyzes the PPi product, preventing the reverse reaction and potential product inhibition, thus ensuring the primary reaction proceeds linearly in the forward direction.[15]

Protocol 1: Continuous Assay via Phosphate Detection

This method relies on the continuous monitoring of inorganic phosphate (Pi) generated from PPi. It utilizes the enzyme Purine Nucleoside Phosphorylase (PNP).

Principle:

-

GlmU/UAP1: GlcNAc-1-P + UTP → UDP-GlcNAc + PPi

-

Inorganic Pyrophosphatase: PPi + H₂O → 2 Pi

-

PNP: Pi + MESG → Ribose-1-Phosphate + 2-amino-6-mercapto-7-methylpurine

The product of the PNP reaction causes an increase in absorbance at 360 nm, which is directly proportional to the amount of PPi produced.[15]

Step-by-Step Methodology:

-

Prepare Reagent Mix: Prepare a master mix containing reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂), a saturating concentration of one substrate (e.g., 1 mM UTP), the substrate for the coupling enzyme (e.g., 200 µM MESG), and the coupling enzymes (e.g., 1 unit/mL inorganic pyrophosphatase, 1 unit/mL PNP).

-

Self-Validation (Control Reactions): It is crucial to run controls to ensure the observed signal is dependent on the enzyme and all substrates.

-

No-Enzyme Control: Full reaction mix, substitute enzyme with buffer.

-

No-GlcNAc-1-P Control: Full reaction mix without GlcNAc-1-P.

-

No-UTP Control: Full reaction mix without UTP. These controls should yield no significant change in absorbance.

-

-

Establish Linearity: Before kinetic measurements, confirm the assay is linear with respect to time and enzyme concentration. Run a time course with a fixed amount of enzyme and test several enzyme concentrations to find a range where the reaction rate is proportional to the amount of enzyme added.

-

Kinetic Measurements:

-

Aliquot the master mix into a 96-well UV-transparent plate.

-

Add varying concentrations of the substrate to be tested (e.g., a serial dilution of GlcNAc-1-P from 0 to 2 mM).

-

Initiate the reactions by adding a fixed, validated concentration of the purified GlmU or UAP1 enzyme.

-

Immediately place the plate in a spectrophotometer pre-set to 37°C and monitor the change in absorbance at 360 nm over time (e.g., every 30 seconds for 10-15 minutes).

-

-

Data Analysis: Calculate the initial velocity (v₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.

Luminescence-Based Assays

For applications requiring higher sensitivity, such as screening for inhibitors at low concentrations or working with enzymes of very high activity, luminescence-based assays are superior.

Principle:

-

GlmU/UAP1: GlcNAc-1-P + UTP → UDP-GlcNAc + PPi

-

ATP-Sulfurylase: PPi + APS → ATP + SO₄²⁻

-

Firefly Luciferase: ATP + D-Luciferin + O₂ → Oxyluciferin + AMP + PPi + CO₂ + Light

The light produced is detected by a luminometer and is proportional to the rate of PPi formation.[16]

Step-by-Step Methodology:

-

Prepare Reagent Mix: Prepare a master mix in buffer containing saturating concentrations of one substrate (e.g., 1 mM GlcNAc-1-P), adenosine 5'-phosphosulfate (APS), D-luciferin, and the coupling enzymes ATP-Sulfurylase and Firefly Luciferase. Commercial kits are available for this detection system.

-

Controls and Validation: Perform the same self-validating controls (no-enzyme, no-substrate) and linearity checks as described for the spectrophotometric assay.

-

Kinetic Measurements:

-

Aliquot the master mix into an opaque 96-well plate suitable for luminescence.

-

Add varying concentrations of the substrate to be tested (e.g., a serial dilution of UTP).

-

Initiate the reactions by adding the purified GlmU or UAP1 enzyme.

-

Place the plate in a luminometer and measure light output (RLU/sec) over time.

-

-

Data Analysis: Determine the initial velocity from the slope of the linear phase of the light production curve.

PART 4: Data Analysis and Interpretation

Once initial velocities (v₀) are obtained for a range of substrate concentrations ([S]), the kinetic parameters can be determined.

-

Plotting the Data: Plot v₀ versus [S]. The data should resemble a hyperbolic curve.

-

Non-Linear Regression: The most accurate method is to fit the v₀ vs. [S] data directly to the Michaelis-Menten equation using a suitable software package (e.g., GraphPad Prism, Origin):

v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

This analysis will directly yield the values for Vmax and Km with their associated standard errors.

-

Determination of kcat: Calculate the turnover number by dividing Vmax by the total enzyme concentration used in the assay: kcat = Vmax / [E]total.

Table 1: Representative Kinetic Parameters for Uridyltransferases

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source |

| M. tuberculosis GlmU | GlcNAc-1-P | 25 ± 3 | 148 ± 3 | [9] |

| M. tuberculosis GlmU | UTP | 56 ± 6 | 150 ± 4 | [9] |

| E. coli GlmU | GlcNAc-1-P | 130 | N/A | [17] |

| E. coli GlmU | UTP | 110 | N/A | [17] |

| Human UAP1 (AGX1) | GlcNAc-1-P | 110 ± 10 | 126 ± 4 | [12] |

| A. fumigatus UAP1 | UTP | 230 ± 20 | 113 ± 5 | [12] |

Note: Values are illustrative and can vary based on specific assay conditions (pH, temperature, buffer composition).

PART 5: Application in Drug Discovery

The kinetic assays described are foundational for drug discovery efforts targeting bacterial GlmU.[8] They are adapted for high-throughput screening (HTS) to identify initial hit compounds from large chemical libraries. Following HTS, these same assays are used to:

-

Confirm Inhibition: Validate that the hit compounds are true inhibitors.

-

Determine Potency: Measure the IC₅₀ (concentration of inhibitor that causes 50% inhibition).

-

Elucidate Mechanism of Inhibition: By performing kinetic analysis in the presence of the inhibitor at various substrate concentrations, one can determine if the inhibitor is competitive, uncompetitive, non-competitive, or mixed-modal. This information is invaluable for medicinal chemists to guide the optimization of lead compounds. For example, kinetic modeling of M. tuberculosis GlmU suggested that an uncompetitive inhibitor of the uridyltransferase reaction would be most effective at disrupting the overall pathway.[8][11]

Conclusion

The kinetic characterization of enzymes acting on GlcNAc-1-P, namely the uridyltransferases GlmU and UAP1, is a cornerstone of understanding the biologically vital Hexosamine Biosynthesis Pathway. Robust and sensitive methods, primarily based on coupled enzyme assays detecting pyrophosphate, allow for the precise determination of key kinetic parameters. These protocols, when implemented with rigorous controls and proper validation, provide trustworthy data that is critical for dissecting catalytic mechanisms, comparing enzyme orthologs, and driving the development of next-generation therapeutics.

References

-

Balasubramanian, N., et al. (2012). Kinetic Modelling of GlmU Reactions – Prioritization of Reaction for Therapeutic Application. PLoS ONE. [Link][3][8][11]

-

Islam, M. M., et al. (2013). Biosynthesis of UDP-GlcNAc, UndPP-GlcNAc and UDP-GlcNAcA Involves Three Easily Distinguished 4-Epimerase Enzymes, Gne, Gnu and GnaB. PLoS ONE. [Link][18]

-

Craggs, J. K., et al. (2018). The Mechanism of Acetyl Transfer Catalyzed by Mycobacterium tuberculosis GlmU. Biochemistry. [Link][9][19]

-

Jagtap, S. S., et al. (2015). Kinetic parameters (K m and V max ) for the acetyltransferase activity of GlmU Mtb and active site mutants. ResearchGate. [Link][2]

-

Chen, Y. J., et al. (2022). Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants. Frontiers in Plant Science. [Link][1]

-

Wikipedia. (n.d.). Uridine diphosphate N-acetylglucosamine. Wikipedia. [Link][4]

-

Hillary, L. S., & Ceccaroni, L. (2022). Biosynthesis of uridine diphosphate N‐Acetylglucosamine: An underexploited pathway in the search for novel antibiotics?. Medicinal Research Reviews. [Link][7]

-

ResearchGate. (n.d.). Depiction of the biosynthesis of UDP-GlcNAc and the effects conveyed on its substrates. ResearchGate. [Link][20]

-

Wang, G., et al. (2017). Mutational analysis to identify the residues essential for the acetyltransferase activity of GlmU in Bacillus subtilis. RSC Advances. [Link][21]

-

Rostami, A., et al. (2020). A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor. RSC Chemical Biology. [Link][12][13][22][23]

-

Johnson, K. F., & Kornfeld, R. H. (1996). A spectrophotometric method to measure enzymatic activity in reactions that generate inorganic pyrophosphate. Analytical Biochemistry. [Link][15]

-

Brown, C. A., et al. (2007). High-Throughput Screening Identifies Novel Inhibitors of the Acetyltransferase Activity of Escherichia coli GlmU. Antimicrobial Agents and Chemotherapy. [Link][17]

-

Baykov, A. A., et al. (2021). Good-Practice Non-Radioactive Assays of Inorganic Pyrophosphatase Activities. Molecules. [Link][24]

-

M-CSA. (n.d.). UDP-N-acetylglucosamine pyrophosphorylase. Mechanism and Catalytic Site Atlas. [Link][10]

-

Fang, C., et al. (2013). A luminescence-based assay of UDP-sugar producing pyrophosphorylases. Analytical Methods. [Link][16]

-

Slawson, C., & Hart, G. W. (2013). Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology. Physiological Reviews. [Link][5]

-

Fardini, Y., et al. (2013). Regulation of protein O-GlcNAcylation by circadian, metabolic, and cellular signals. Journal of Biological Chemistry. [Link][25]

-

Yang, Z., et al. (2021). UDP-N-Acetylglucosamine Pyrophosphorylase 2 (UAP2) and 1 (UAP1) Perform Synergetic Functions for Leaf Survival in Rice. Frontiers in Plant Science. [Link][26]

-

UniProt. (n.d.). UAP1 - UDP-N-acetylhexosamine pyrophosphorylase - Homo sapiens (Human). UniProt. [Link][14]

-

D'Angelo, J., et al. (2021). The post-translational modification O-GlcNAc is a sensor and regulator of metabolism. Open Biology. [Link][27]

-

D'Alessio, C., & Hart, G. W. (2013). N-Acetylglucosamine Functions in Cell Signaling. Annual Review of Biochemistry. [Link][6]

Sources

- 1. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of uridine diphosphate N‐Acetylglucosamine: An underexploited pathway in the search for novel antibiotics? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic Modelling of GlmU Reactions – Prioritization of Reaction for Therapeutic Application | PLOS One [journals.plos.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. Kinetic modelling of GlmU reactions - prioritization of reaction for therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 14. uniprot.org [uniprot.org]

- 15. A spectrophotometric method to measure enzymatic activity in reactions that generate inorganic pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A luminescence-based assay of UDP-sugar producing pyrophosphorylases - Analytical Methods (RSC Publishing) DOI:10.1039/C3AY41811A [pubs.rsc.org]

- 17. journals.asm.org [journals.asm.org]

- 18. Biosynthesis of UDP-GlcNAc, UndPP-GlcNAc and UDP-GlcNAcA Involves Three Easily Distinguished 4-Epimerase Enzymes, Gne, Gnu and GnaB - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Mechanism of Acetyl Transfer Catalyzed by Mycobacterium tuberculosis GlmU. | John Innes Centre [jic.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. Mutational analysis to identify the residues essential for the acetyltransferase activity of GlmU in Bacillus subtilis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00086C [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. A mechanism-inspired UDP- N-acetylglucosamine pyrophosphorylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Regulation of protein O-GlcNAcylation by circadian, metabolic, and cellular signals - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | UDP-N-Acetylglucosamine Pyrophosphorylase 2 (UAP2) and 1 (UAP1) Perform Synergetic Functions for Leaf Survival in Rice [frontiersin.org]

- 27. royalsocietypublishing.org [royalsocietypublishing.org]

Methodological & Application

Application Note: Quantitative Analysis of N-acetyl-alpha-D-glucosamine 1-phosphate in Cell Lysates by HPLC-MS/MS

Abstract

This application note provides a detailed and robust protocol for the quantification of N-acetyl-alpha-D-glucosamine 1-phosphate (GlcNAc-1-P) in mammalian cell lysates using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). GlcNAc-1-P is a critical intermediate in the hexosamine biosynthetic pathway (HBP), a metabolic route that plays a pivotal role in the synthesis of glycoproteins, glycolipids, and proteoglycans.[1] Dysregulation of the HBP has been implicated in various diseases, including diabetes, cancer, and neurodegenerative disorders.[2] Therefore, accurate quantification of HBP intermediates like GlcNAc-1-P is essential for understanding disease pathogenesis and for the development of novel therapeutics. This guide offers a comprehensive workflow, from cell culture and metabolite extraction to HPLC-MS/MS analysis and data interpretation, designed for researchers, scientists, and drug development professionals.

Introduction

The hexosamine biosynthetic pathway (HBP) is a key cellular nutrient-sensing pathway that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[3] Approximately 2-5% of glucose entering a cell is shunted into the HBP.[1] The end-product of this pathway, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), is the donor substrate for O-linked N-acetylglucosamine (O-GlcNAc) modification of nuclear and cytoplasmic proteins, a dynamic post-translational modification that regulates protein function in a manner analogous to phosphorylation.[2][4]

N-acetyl-alpha-D-glucosamine 1-phosphate (GlcNAc-1-P) is a central metabolite in the HBP, formed from GlcNAc-6-P by the enzyme GlcNAc phosphomutase (PGM3).[2] It is subsequently converted to UDP-GlcNAc.[4] Given its position in the pathway, the concentration of GlcNAc-1-P can provide valuable insights into the metabolic flux through the HBP.

The analysis of highly polar and charged metabolites like sugar phosphates from complex biological matrices presents significant analytical challenges.[5] These challenges include poor retention on traditional reversed-phase liquid chromatography (RPLC) columns and ion suppression effects in mass spectrometry.[5] This application note describes a method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS), which is well-suited for the separation and sensitive detection of polar compounds like GlcNAc-1-P.[6][7]

Signaling Pathway and Experimental Workflow

Hexosamine Biosynthetic Pathway (HBP)

The HBP begins with the conversion of fructose-6-phosphate, an intermediate of glycolysis, and glutamine to glucosamine-6-phosphate.[1] This is the rate-limiting step catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[1][2] Glucosamine-6-phosphate is then acetylated to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P), which is subsequently isomerized to N-acetyl-alpha-D-glucosamine 1-phosphate (GlcNAc-1-P).[1][2] Finally, GlcNAc-1-P is activated to UDP-GlcNAc.[1]

Caption: HPLC-MS/MS workflow for GlcNAc-1-P quantification in cell lysates.

Detailed Protocols

Part 1: Sample Preparation from Cell Lysates

Rationale: The primary goal of this stage is to rapidly halt all enzymatic activity to preserve the in vivo concentrations of metabolites and efficiently extract polar metabolites like GlcNAc-1-P while removing interfering macromolecules such as proteins and lipids. [8]The use of ice-cold methanol is a common and effective method for quenching metabolism and extracting a broad range of polar metabolites. [8][9][10] Materials:

-

Cultured cells (e.g., in 6-well plates or 10 cm dishes)

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Liquid nitrogen (optional but recommended for rapid quenching)

-

Ice-cold 80% methanol (LC-MS grade)

-

Cell scraper

-

Microcentrifuge tubes (pre-chilled)

-

Centrifuge capable of reaching >13,000 x g at 4°C

-

Protein assay kit (e.g., BCA)

Protocol:

-

Cell Culture: Culture cells to the desired confluency (typically 80-90%) under standard conditions. [11]For experiments involving treatments, ensure appropriate controls are included.

-

Washing: Aspirate the culture medium. Quickly wash the cells twice with pre-warmed PBS (37°C) to remove any residual medium. [9]3. Metabolism Quenching: Immediately after removing the final PBS wash, aspirate completely. To rapidly arrest metabolism, place the culture dish on a level surface and add liquid nitrogen to cover the cell monolayer. [9]4. Metabolite Extraction: Before the liquid nitrogen has fully evaporated, add a sufficient volume of ice-cold 80% methanol to cover the cells (e.g., 1 mL for a 10 cm dish or 500 µL for a 6-well plate). [9][10]5. Cell Lysis and Collection: Place the dish on ice. Use a cell scraper to thoroughly scrape the cells into the cold methanol solution. [8][9]6. Homogenization: Transfer the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube. Vortex briefly to ensure a homogenous suspension.

-

Protein and Debris Precipitation: Centrifuge the lysate at maximum speed (>13,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins and cell debris. [10]8. Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean, pre-chilled microcentrifuge tube. [10]Avoid disturbing the pellet.

-

Sample Normalization: Use the remaining cell pellet for a protein assay (e.g., BCA) to normalize the metabolite levels to the total protein content.

-

Storage: Store the metabolite extracts at -80°C until HPLC-MS/MS analysis. [9]Before analysis, samples can be dried under a stream of nitrogen and reconstituted in the initial mobile phase.

Part 2: HPLC-MS/MS Method

Rationale: Due to the high polarity of GlcNAc-1-P, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation technique. [5]HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification through Multiple Reaction Monitoring (MRM).

Instrumentation and Parameters:

| Parameter | Recommended Setting |

| HPLC System | A UPLC or HPLC system capable of high-pressure gradients. |

| Column | HILIC column suitable for polar analytes (e.g., Shodex HILICpak VT-50 2D, 2.0 mm x 150 mm, 5 µm or equivalent). [6] |

| Column Temperature | 40 - 60°C. [6] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 9.0 with Ammonium Hydroxide. |

| Mobile Phase B | Acetonitrile (LC-MS Grade). |

| Flow Rate | 0.2 - 0.4 mL/min. [6] |

| Injection Volume | 2 - 10 µL. |

| Gradient | Time (min) |

| Mass Spectrometer | Triple quadrupole mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI), Negative. |

| MRM Transition | Precursor Ion (m/z) : 300.06 |

| Collision Energy (CE) | To be optimized for the specific instrument, typically in the range of 15-30 eV. |

| Dwell Time | 50 - 100 ms. |

Method Validation and Data Presentation

For reliable and reproducible results, the analytical method should be validated according to regulatory guidelines, such as those from the FDA. [12][13][14]Key validation parameters include:

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels.

-

Calibration Curve: A standard curve should be prepared using a certified reference standard of GlcNAc-1-P in a matrix similar to the samples.

-

Sensitivity: Determined by the Lower Limit of Quantification (LLOQ).

-

Stability: Analyte stability should be assessed under various conditions, including freeze-thaw cycles, bench-top stability, and long-term storage. [15] Example Quantitative Data:

The following table presents example data that could be obtained from a typical experiment.

| Parameter | Value |

| Analyte | N-acetyl-alpha-D-glucosamine 1-phosphate |

| Retention Time (RT) | ~ 7.5 min (Varies with specific method) |

| Precursor Ion (m/z) | 300.06 |

| Product Ion (m/z) | 79.0 |

| Linearity (r²) | > 0.995 |

| LLOQ | 1 - 5 ng/mL |

| Inter-day Precision (%RSD) | < 15% |

| Inter-day Accuracy (%Recovery) | 85 - 115% |

Conclusion

This application note details a reliable and sensitive HPLC-MS/MS method for the quantification of N-acetyl-alpha-D-glucosamine 1-phosphate in cell lysates. The combination of a robust sample preparation protocol and an optimized HILIC-MS/MS method allows for the accurate measurement of this key HBP intermediate. This protocol serves as a valuable tool for researchers investigating the role of the hexosamine biosynthetic pathway in cellular physiology and disease, and for professionals in the field of drug development targeting metabolic pathways.

References

- HILIC Columns for Phosphorylated Sugar Analysis. LCGC International.

-

Comprehensive metabolome analysis of intracellular metabolites in cultured cells. PLOS ONE. Available from: [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available from: [Link]

-

Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. Available from: [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available from: [Link]

-

Bioanalytical Method Validation. U.S. Food and Drug Administration. Available from: [Link]

-

Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available from: [Link]

-

Preparation of cell samples for metabolomics. University of Oxford. Available from: [Link]

-

Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Available from: [Link]

-

Protocols used for LC-MS analysis. EMBL. Available from: [Link]

-

Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. Molecules. Available from: [Link]

-

Hexosamine biosynthetic pathway and O-GlcNAc cycling of glucose metabolism in brain function and disease. American Journal of Physiology-Cell Physiology. Available from: [Link]

-

Targeted Quantification of Cell Culture Media Components by LC-MS. Waters. Available from: [Link]

-

Role of the hexosamine biosynthetic pathway in diabetic nephropathy. Kidney International. Available from: [Link]

-

Hydrophilic Interaction Chromatography (HILIC). Wiley Analytical Science. Available from: [Link]

-

The Hexosamine Biosynthesis Pathway: Regulation and Function. International Journal of Molecular Sciences. Available from: [Link]

-

Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants. Frontiers in Plant Science. Available from: [Link]

-

UDP-N-acetyl-D-glucosamine biosynthesis II. PubChem. Available from: [Link]

-

Analysis of Protein O-GlcNAcylation by Mass Spectrometry. Current Protocols in Protein Science. Available from: [Link]

-

HILIC - Sugars and fructooligosaccharide analysis. KNAUER. Available from: [Link]

-

LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column. SIELC Technologies. Available from: [Link]

-

A chemical approach for identifying O-GlcNAc-modified proteins in cells. PNAS. Available from: [Link]

-

Direct Monitoring of Protein O-GlcNAcylation by High-Resolution Native Mass Spectrometry. Journal of the American Chemical Society. Available from: [Link]

-

Mass Spectrometry for O-GlcNAcylation. Frontiers in Chemistry. Available from: [Link]

-

O-GlcNAc profiling: from proteins to proteomes. Clinical Proteomics. Available from: [Link]

-

Enhancing the Specificity of Chitin Determinations through Glucosamine Analysis via Ultra-Performance LC-MS. Lirias. Available from: [Link]

-

Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. Analytical Chemistry. Available from: [Link]

-

N-acetyl-D-glucosamine Assay Manual v1.0. Athena Enzyme Systems. Available from: [Link]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. mdpi.com [mdpi.com]

- 9. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Comprehensive metabolome analysis of intracellular metabolites in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 14. moh.gov.bw [moh.gov.bw]

- 15. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]

Application Note: High-Purity Isolation of N-acetyl-alpha-D-glucosamine 1-phosphate (GlcNAc-1-P) via Anion Exchange Chromatography

Abstract

This application note details a robust, scalable protocol for the purification of N-acetyl-alpha-D-glucosamine 1-phosphate (GlcNAc-1-P) using Anion Exchange Chromatography (AEX). GlcNAc-1-P is a critical intermediate in the biosynthesis of UDP-GlcNAc and bacterial cell wall peptidoglycans. Its purification is often complicated by the presence of neutral precursors (GlcNAc), isomeric byproducts, and inorganic phosphates. This guide provides a self-validating workflow utilizing strong anion exchange resins (Q-chemistry) with a volatile buffer system to ensure high purity (>98%) and facile product recovery suitable for downstream enzymatic or synthetic applications.

Introduction & Strategic Rationale

The Challenge

N-acetyl-alpha-D-glucosamine 1-phosphate is an anionic sugar phosphate. In synthetic or enzymatic mixtures, it co-exists with:

-

N-acetylglucosamine (GlcNAc): The neutral starting material.

-

Inorganic Phosphate (Pi) / Pyrophosphate (PPi): Hydrolysis byproducts.

-

Nucleotides (ATP/ADP/UDP): If enzymatically synthesized.

The Solution: Anion Exchange Chromatography (AEX)

AEX is the method of choice due to the distinct charge profiles of the components at neutral to alkaline pH.

-

GlcNAc: Neutral (pKa of hydroxyls > 12). Result: Flows through the column.

-

GlcNAc-1-P: Net charge ≈ -2 (Phosphate pKa1 ≈ 1.5, pKa2 ≈ 6.0). Result: Binds moderately.

-

Nucleotides/Polyphosphates: Highly negative (Net charge -3 to -4). Result: Binds strongly; elutes only at high ionic strength.

Experimental Choice: Ammonium Bicarbonate vs. Lithium Chloride While historical protocols utilize Lithium Chloride (LiCl) followed by ethanol precipitation [1], this guide recommends Ammonium Bicarbonate (NH₄HCO₃) .

-

Reasoning: NH₄HCO₃ is volatile. It allows for direct lyophilization of the eluate, yielding the pure sugar phosphate as an ammonium salt without the need for complex desalting steps or organic solvent precipitation, which can occlude salts.

Mechanism of Action

The following diagram illustrates the separation logic and the differential interaction of species with the Quaternary Ammonium (Q) ligand.

Materials & Equipment

Reagents

-

Resin: High-capacity Strong Anion Exchanger (e.g., Q Sepharose Fast Flow, HiTrap Q HP, or equivalent quaternary amine resin). Note: Weak anion exchangers (DEAE) can be used but are more sensitive to pH fluctuations.

-

Buffer A (Binding): 10 mM Ammonium Bicarbonate, pH 8.0.

-

Buffer B (Elution): 1.0 M Ammonium Bicarbonate, pH 8.0.

-

Alternative: If using LiCl, Buffer A = Water, Buffer B = 0.5 M LiCl.

-

-

Sample: Crude enzymatic reaction mix or chemical synthesis lyophilizate dissolved in Buffer A.

Equipment

-

FPLC System: (e.g., ÄKTA, Bio-Rad NGC) with UV detector (210 nm) and Conductivity monitor.

-

Column: 16/10 or 26/10 column (depending on scale). Bed height 10–15 cm.

-

Detection: UV absorbance at 210 nm (detects N-acetyl amide bond). Note: Standard 280 nm is useless for this molecule.

Detailed Protocol

Phase 1: Preparation & Equilibration

-

System Sanitization: Flush system with 1 M NaOH followed by water to remove any residual proteins or contaminants.

-

Equilibration: Pump 5 Column Volumes (CV) of Buffer A at 150 cm/h linear flow rate.

-

Conductivity Check: Ensure effluent conductivity matches Buffer A (< 2 mS/cm). Stable pH at 8.0 is critical to ensure the phosphate group is fully ionized (pKa2 ≈ 6.0).

Phase 2: Sample Loading

-

Sample Prep: Dissolve crude GlcNAc-1-P in Buffer A. Filter through a 0.22 µm PES membrane.

-

Critical: Do not overload. Target 20–30% of the resin's dynamic binding capacity (typically ~30 mg/mL resin for Q Sepharose).

-

-

Injection: Load sample onto the column at a reduced flow rate (e.g., 50–75% of equilibration flow) to maximize residence time and binding efficiency.

Phase 3: Wash & Elution Gradient

This is the critical separation step.

| Step | Buffer Conditions | Volume (CV) | Purpose |

| 1. Wash | 100% Buffer A | 3–5 CV | Elute neutral GlcNAc . Monitor UV 210nm until baseline returns to zero. |

| 2. Linear Gradient | 0% to 40% Buffer B | 10–15 CV | Elute GlcNAc-1-P . The shallow gradient separates it from inorganic phosphate and other sugar phosphates. |

| 3. Step Strip | 100% Buffer B | 3 CV | Elute strongly bound Nucleotides (UDP/ATP) or polyphosphates. |

| 4. Re-equilibration | 100% Buffer A | 5 CV | Prepare for next run. |

-

Expected Elution: GlcNAc-1-P typically elutes between 150 mM and 250 mM Ammonium Bicarbonate (15–25% B).

Phase 4: Post-Processing (The "Self-Validating" Step)

-

Fraction Analysis: Spot 1 µL of peak fractions on a TLC plate (Silica Gel 60).

-

Mobile Phase: n-Butanol : Acetic Acid : Water (2:1:1 v/v/v) [2].[1]

-

Stain: p-Anisaldehyde or Ninhydrin (if free amine present, though N-acetyl is blocked). Use Molybdate spray for phosphate confirmation.

-

-

Pooling: Pool fractions containing the single spot corresponding to GlcNAc-1-P.

-

Lyophilization: Freeze-dry the pooled fractions.

-

Result: The Ammonium Bicarbonate decomposes into NH₃ and CO₂ gas, leaving pure GlcNAc-1-P (ammonium salt) as a white powder.

-

Process Workflow Diagram

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Binding Capacity | pH too low (< 7.0) | Adjust Buffer A to pH 8.0–8.5. Phosphate must be ionized (-2 charge). |

| Co-elution with Pi | Gradient too steep | Use a shallower gradient (e.g., 0–30% B over 20 CV). |

| No UV Signal | Detector wavelength wrong | Ensure UV is set to 205–210 nm . GlcNAc-1-P is invisible at 280 nm. |

| Product Degradation | Acidic hydrolysis | Avoid low pH (< 4.0) during storage. GlcNAc-1-P is acid-labile (glycosidic phosphate bond). |

References

- MacDonald, D. L. (1972). Methods in Carbohydrate Chemistry. Separation of sugar phosphates using Dowex 1 (AG 1-X8) and Lithium Chloride elution.

-

Liu, Z., et al. (2013). "TLC analysis of enzymatic synthesis of N-acetylglucosamine 1-phosphate." ResearchGate.[2] Link

-

Mengin-Lecreulx, D. & van Heijenoort, J. (1993). "Copurification of glucosamine-1-phosphate acetyltransferase and N-acetylglucosamine-1-phosphate uridyltransferase activities of Escherichia coli." Journal of Bacteriology. Link

-

Doray, B., et al. (2011). "Protocol to measure endogenous GlcNAc-1-phosphotransferase activity." Methods in Enzymology. Describes separation of GlcNAc-1-P from UDP-GlcNAc using QAE Sephadex. Link

Sources

Application Note: A Robust Chemo-Enzymatic Protocol for the Preparation of ¹³C-Labeled N-acetyl-α-D-glucosamine 1-phosphate for High-Resolution NMR Studies

Abstract This application note provides a comprehensive guide for the synthesis, purification, and characterization of ¹³C-labeled N-acetyl-α-D-glucosamine 1-phosphate (¹³C-GlcNAc-1-P). As a pivotal intermediate in the hexosamine biosynthetic pathway and the direct precursor to the universal sugar donor UDP-GlcNAc, isotopically labeled GlcNAc-1-P is an invaluable tool for structural biology and metabolic studies. We present a highly efficient chemo-enzymatic strategy that leverages the specificity of N-acetylhexosamine 1-kinase (NahK) for the direct phosphorylation of commercially available, uniformly ¹³C-labeled N-acetyl-D-glucosamine. Detailed, step-by-step protocols for the enzymatic reaction, subsequent purification by anion-exchange chromatography, and rigorous characterization by mass spectrometry and multinuclear NMR spectroscopy are provided. This guide is designed for researchers, biochemists, and drug development professionals seeking to produce high-purity, isotopically labeled sugar phosphates for advanced NMR-based investigations of protein-glycan interactions, enzyme kinetics, and metabolic flux analysis.

Introduction

N-acetyl-α-D-glucosamine 1-phosphate (GlcNAc-1-P) occupies a critical node in cellular metabolism. It serves as the key intermediate in the biosynthesis of N-linked glycoproteins and essential components of the bacterial cell wall.[1] Its primary role is to act as the substrate for UDP-N-acetylglucosamine pyrophosphorylase (UAP, also known as GlmU), which catalyzes its reaction with UTP to form UDP-N-acetylglucosamine (UDP-GlcNAc).[2][3] UDP-GlcNAc is the universal donor substrate for a vast family of glycosyltransferases that mediate protein glycosylation, a post-translational modification critical to protein folding, localization, and function.[4][5]

Understanding the intricate dynamics of carbohydrate recognition by proteins and the mechanisms of glycosyltransferases requires sophisticated biophysical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide atomic-level insights into molecular structure, dynamics, and interactions in solution.[6] However, the low natural abundance of the NMR-active ¹³C isotope (~1.1%) severely limits the sensitivity and resolution of these experiments.[7][8] Therefore, enrichment with ¹³C is essential for advanced NMR studies, enabling the unambiguous assignment of resonances and the characterization of complex biological systems.[9][10]

This document details a robust and reliable method for preparing ¹³C-labeled GlcNAc-1-P, making this critical molecule accessible for NMR-based research.

Synthesis Strategy: A Targeted Chemo-Enzymatic Approach

While purely chemical syntheses of sugar phosphates are possible, they often involve complex multi-step procedures with challenging protection/deprotection strategies and can result in low overall yields.[1][5] In contrast, enzymatic methods offer exceptional regio- and stereoselectivity under mild aqueous conditions, leading to high yields of the desired product.[2][11]

Our strategy employs a highly efficient enzymatic phosphorylation of uniformly ¹³C-labeled N-acetyl-D-glucosamine (U-¹³C-GlcNAc), which is readily available from commercial suppliers. The phosphorylation is catalyzed by N-acetylhexosamine 1-kinase (NahK), an enzyme that specifically transfers the γ-phosphate from ATP to the C1 hydroxyl group of GlcNAc.[2][5] This approach provides a direct, single-step conversion to the target molecule, ¹³C-GlcNAc-1-P.

Part I: Detailed Protocol for Enzymatic Synthesis

Principle of the Reaction

N-acetylhexosamine 1-kinase (NahK) from Bifidobacterium longum is a highly efficient enzyme that catalyzes the Mg²⁺-dependent phosphorylation of N-acetylhexosamines at the anomeric (C1) position using adenosine triphosphate (ATP) as the phosphate donor.[2] The reaction proceeds with high specificity for the α-anomer, directly yielding the desired N-acetyl-α-D-glucosamine 1-phosphate.

Materials and Reagents

| Reagent/Material | Recommended Grade/Source | Purpose |

| U-¹³C₆,¹⁵N₁-N-Acetyl-D-glucosamine | ≥98% isotopic purity (e.g., Sigma-Aldrich) | Isotopically labeled substrate |

| N-acetylhexosamine 1-kinase (NahK) | Recombinant, purified | Biocatalyst |

| Adenosine 5'-triphosphate (ATP) | ≥99% purity, disodium salt hydrate | Phosphate donor |

| Tris-HCl Buffer | pH 7.5, Molecular biology grade | Reaction buffer |

| Magnesium Chloride (MgCl₂) | Anhydrous or hexahydrate, ≥99% | Enzyme cofactor |

| Thin Layer Chromatography (TLC) | Silica gel 60 F₂₅₄ plates | Reaction monitoring |

| p-Anisaldehyde Stain Solution | Standard formulation | TLC visualization |

| Hydrochloric Acid (HCl) | 1 M solution | Reaction quenching |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents to a final volume of 1 mL. It is recommended to prepare a master mix of the buffer, ATP, and MgCl₂ if running multiple reactions.

-

Tris-HCl (1 M, pH 7.5): 50 µL (Final: 50 mM)

-

U-¹³C-GlcNAc (100 mM stock): 100 µL (Final: 10 mM)

-

ATP (500 mM stock, pH 7.0): 30 µL (Final: 15 mM)

-

MgCl₂ (1 M stock): 20 µL (Final: 20 mM)

-

Nuclease-free water: 790 µL

-

NahK enzyme (1 mg/mL stock): 10 µL (Final: 10 µg/mL)

-

-

Initiation and Incubation: Initiate the reaction by adding the NahK enzyme. Gently mix by pipetting and incubate the reaction at 37°C for 4-6 hours.

-

Reaction Monitoring by TLC: Periodically monitor the reaction's progress. Spot 1 µL of the reaction mixture onto a silica TLC plate alongside a standard of the ¹³C-GlcNAc starting material.

-

Developing Solvent: n-butanol:acetic acid:water (2:1:1 v/v/v).

-

Visualization: Dry the plate and stain with p-anisaldehyde solution, followed by gentle heating. The phosphorylated product, ¹³C-GlcNAc-1-P, will have a significantly lower Rf value (i.e., it will not travel as far up the plate) than the starting material due to its negative charge. The reaction is complete upon the disappearance of the starting material spot.[5]

-

-

Reaction Quenching: Once the reaction is complete, terminate it by adding 10 µL of 1 M HCl to denature the enzyme. Alternatively, the reaction can be stopped by flash-freezing in liquid nitrogen and storing at -80°C until purification.

Expertise & Causality Behind Experimental Choices

-

ATP Excess: A 1.5-fold molar excess of ATP is used to drive the reaction equilibrium towards product formation.

-

Magnesium Cofactor: Divalent cations, specifically Mg²⁺, are essential for NahK activity. Mg²⁺ coordinates with the phosphate groups of ATP, facilitating the phosphoryl transfer to the substrate.

-

pH Control: Maintaining a pH of 7.5 is optimal for NahK stability and catalytic activity.[12] Significant deviations can lead to reduced enzyme performance.

Part II: Purification of ¹³C-GlcNAc-1-P

Principle of Separation

The product, ¹³C-GlcNAc-1-P, carries a net negative charge at neutral pH due to the phosphate group, distinguishing it from the uncharged starting material. This charge difference is exploited for separation using anion-exchange chromatography. Residual ATP and the product ADP are also negatively charged and will be separated based on their differing charge-to-mass ratios.

Protocol for Anion-Exchange Chromatography

-

Column Preparation: Use a pre-packed strong anion-exchange column (e.g., a HiTrap Q HP column). Equilibrate the column with 5-10 column volumes (CV) of low-salt buffer (Buffer A: 20 mM triethylammonium bicarbonate (TEAB), pH 7.5).

-

Sample Loading: Centrifuge the quenched reaction mixture at >10,000 x g for 10 minutes to pellet the denatured enzyme. Carefully load the supernatant onto the equilibrated column.

-

Washing: Wash the column with 5 CV of Buffer A to remove unbound species, including any unreacted ¹³C-GlcNAc.

-

Elution: Elute the bound molecules using a linear gradient of high-salt buffer (Buffer B: 1 M TEAB, pH 7.5). A typical gradient would be 0-50% Buffer B over 20 CV. Monitor the eluate using a UV detector at 260 nm to track the elution of ADP and any remaining ATP. Collect fractions (e.g., 1 mL) throughout the gradient.

-

Fraction Analysis: Analyze the collected fractions for the presence of the sugar phosphate. This can be done by TLC (as described above) or by a colorimetric phosphate assay. The ¹³C-GlcNAc-1-P will typically elute before ADP and ATP.

-

Desalting: Pool the fractions containing the pure product. Remove the volatile TEAB buffer by repeated lyophilization (freeze-drying), re-dissolving the sample in nuclease-free water between cycles until a stable neutral pH is achieved.

Expected Yield and Purity

| Parameter | Typical Value | Method of Determination |

| Reaction Conversion | > 95% | TLC or HPLC |

| Purification Yield | 80 - 90% | Quantification by mass or NMR |

| Final Purity | > 98% | ¹H NMR and Mass Spectrometry |

Part III: Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, isotopic enrichment, and purity of the final product before its use in demanding NMR experiments.

Method 1: Mass Spectrometry (MS)

-

Principle: Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is used to determine the exact molecular weight of the product, confirming successful phosphorylation and the incorporation of the ¹³C isotopes.

-

Protocol: Dilute a small aliquot of the final product in 50:50 acetonitrile:water. Infuse the sample into an ESI-TOF or ESI-QTOF mass spectrometer operating in negative ion mode.

-

Expected Results: For a product synthesized from U-¹³C₆,¹⁵N₁-GlcNAc, the monoisotopic mass of the free acid is 308.06 Da. The expected primary ion observed will be the singly deprotonated molecule [M-H]⁻ at m/z307.05 .

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR is the ultimate quality control and the intended application. ¹H and ¹³C NMR spectra confirm the chemical structure, while 2D correlation experiments like ¹H-¹³C HSQC verify atom connectivity. The presence of ¹³C-³¹P coupling provides definitive evidence of phosphorylation at the anomeric carbon.

-

Protocol: Lyophilize ~1 mg of the final product and re-dissolve it in 500 µL of deuterium oxide (D₂O). Acquire ¹H, ¹³C, and 2D ¹H-¹³C HSQC spectra on a high-field NMR spectrometer (≥600 MHz).

-

Expected Results:

-

¹H NMR: A characteristic doublet for the anomeric proton (H1) will be observed around 5.4 ppm, showing coupling to both H2 and the ³¹P nucleus.

-

¹³C NMR: The anomeric carbon (C1) signal will appear as a doublet around 95 ppm due to coupling with the ³¹P nucleus (JC1,P ≈ 5-7 Hz). All other carbon signals will be present, confirming the integrity of the sugar ring.[11][13]

-

¹H-¹³C HSQC: A crosspeak will be observed between the H1 and C1 signals, confirming their direct bond.[6][9] The high enrichment level ensures strong signals for all carbon positions, facilitating comprehensive structural analysis.

-

References

-

Macnaughtan, M. A., et al. (2007). Enzymatic Synthesis of Natural and 13C Enriched Linear poly-N-acetyllactosamines as Ligands for galectin-1. Glycobiology. Available at: [Link]

-

Brisson, J. R., et al. (2007). Enzymatic synthesis of natural and 13C enriched linear poly-N-acetyllactosamines as ligands for galectin-1. Glycobiology, 17(12), 1341-1352. Available at: [Link]

-

Yi, W., et al. (2009). Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose. Nature Protocols, 4(6), 861-871. Available at: [Link]

-

Thader, A., & Voglmeir, J. (2015). Chemo-Enzymatic Synthesis of 13C Labeled Complex N-Glycans As Internal Standards for the Absolute Glycan Quantification by Mass Spectrometry. Analytical Chemistry, 87(22), 11351-11358. Available at: [Link]

-

Zeleznick, L. D., et al. (1964). PURIFICATION AND PROPERTIES OF N-ACETYL-d-GLUCOSAMINE KINASE FROM STREPTOCOCCUS PYOGENES. Journal of Bacteriology, 88(5), 1288-1295. Available at: [Link]

-

Wikipedia. (n.d.). N-acetylglucosamine-1-phosphate transferase. Retrieved from: [Link]

-

Gao, G., et al. (2020). Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose. Glycobiology, 30(12), 1013-1023. Available at: [Link]

-

Mizanur, R. M., et al. (n.d.). Supporting Information One Step Synthesis of Labeled Sugar Nucleotides for Protein O-GlcNAc Modification studies. Iowa State University. Available at: [Link]

-

Cameron, S. A., et al. (2019). Synthesis of 13 C-labelled sulfated N-acetyl-d-lactosamines to aid in the diagnosis of mucopolysaccharidosis diseases. Journal of Labelled Compounds and Radiopharmaceuticals, 62(2), 67-76. Available at: [Link]

- Google Patents. (n.d.). Method for separation and purification of n-acetylglucosamine.

-

Jia, X., et al. (2023). Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants. Frontiers in Plant Science, 14. Available at: [Link]

-

Thader, A., & Voglmeir, J. (2015). Collection - Chemo-Enzymatic Synthesis of 13C Labeled Complex N‑Glycans As Internal Standards for the Absolute Glycan Quantification by Mass Spectrometry. Figshare. Available at: [Link]

-

Arda, A., et al. (2023). Metabolic labeling of hyaluronan. Carbohydrate Research, 531. Available at: [Link]

-

Kamiya, Y., et al. (2013). Application of Metabolic 13C Labeling in Conjunction with High-Field Nuclear Magnetic Resonance Spectroscopy for Comparative Conformational Analysis of High Mannose-Type Oligosaccharides. Biomolecules, 3(1), 77-92. Available at: [Link]

-

Dichtl, K., et al. (2010). Novel roles for GlcNAc in cell signaling. Communicative & Integrative Biology, 3(2), 140-142. Available at: [Link]

-

Gaurat, O., et al. (2000). A concise synthesis of C-glycosyl phosphate and phosphonate analogues of N-acetyl-α-D-glucosamine 1-phosphate. Tetrahedron Letters, 41(18), 1187-1189. Available at: [Link]

-

Chen, X., et al. (2009). Enzymatic synthesis of UDP-GlcNAc/UDP-GalNAc analogs using N-acetylglucosamine 1-phosphate uridyltransferase (GlmU). Chemical Communications. Available at: [Link]

-

Akella, N. M., & Ciraku, L. (2019). Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology. Journal of Biological Chemistry, 294(7), 2503-2513. Available at: [Link]

-

Elicityl. (n.d.). α-D(+)-N-Acetyl-glucosamine-1-phosphate disodium salt. Retrieved from: [Link]

-